molecular formula C10H12N2O2 B2808168 N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide CAS No. 2176544-51-5

N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide

Cat. No.: B2808168
CAS No.: 2176544-51-5
M. Wt: 192.218
InChI Key: ZVMGQQUPDMKRQG-UHFFFAOYSA-N
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Description

N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methoxy group at the 6-position and a prop-2-enamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-2-yl)methanamine
  • 2-(6-Methoxypyridin-2-yl)ethanamine
  • 2-(Chloromethyl)-6-methoxypyridine

Uniqueness

N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a methoxy group and a prop-2-enamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(6-methoxypyridin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-9(13)11-7-8-5-4-6-10(12-8)14-2/h3-6H,1,7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMGQQUPDMKRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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